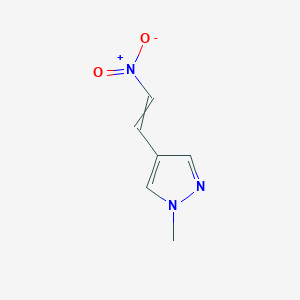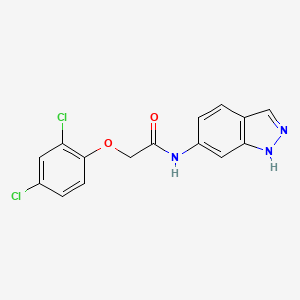
FK866;Apo866
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This enzyme plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for various cellular processes, including energy metabolism and DNA repair . FK866 has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells by depleting intracellular NAD+ levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FK866 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative through a series of reactions involving amination and cyclization.
Coupling with Pyridine Derivative: The piperidine intermediate is then coupled with a pyridine derivative under specific reaction conditions to form the core structure of FK866.
Final Modifications: The final steps involve modifications to introduce functional groups that enhance the compound’s inhibitory activity against NAMPT.
Industrial Production Methods
Industrial production of FK866 typically involves optimizing the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
FK866 undergoes several types of chemical reactions, including:
Oxidation: FK866 can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, resulting in reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products Formed
科学研究应用
FK866 has a wide range of scientific research applications, including:
Cancer Research: FK866 has been extensively studied for its potential as an anticancer agent.
Neuroscience: Research has indicated that FK866 may have neuroprotective effects by regulating NAD+ levels in neuronal cells.
Metabolic Studies: FK866 is used to study metabolic pathways involving NAD+ and its role in cellular energy metabolism.
作用机制
FK866 exerts its effects by specifically inhibiting nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. By inhibiting NAMPT, FK866 depletes intracellular NAD+ levels, leading to a reduction in ATP production and subsequent induction of apoptosis in cells with high NAD+ turnover, such as cancer cells . The compound’s noncompetitive inhibition mechanism ensures that it effectively binds to NAMPT regardless of substrate concentration .
相似化合物的比较
Similar Compounds
GMX1778: Another NAMPT inhibitor with similar mechanisms of action but different pharmacokinetic properties.
STF-31: A glucose transporter inhibitor that also targets NAMPT, leading to NAD+ depletion.
CHS-828: A pyridyl cyanoguanidine compound that inhibits NAMPT and induces apoptosis in cancer cells.
Uniqueness of FK866
FK866 stands out due to its high specificity and potency as a NAMPT inhibitor. Its ability to induce apoptosis selectively in cancer cells with minimal effects on normal cells makes it a unique and valuable compound for therapeutic applications .
属性
分子式 |
C24H30ClN3O2 |
|---|---|
分子量 |
428.0 g/mol |
IUPAC 名称 |
N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H |
InChI 键 |
MULSIBUGDPOSHV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[bis(diethoxyphosphoryl)methyl]-1-(3-chlorophenyl)methanimine](/img/structure/B14096990.png)

![3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14096997.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097005.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14097024.png)
![5,7-Dichloro-1-(3-ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097033.png)
![3-(2-isopropylphenyl)-1-[(E)-({4-[5-(methylamino)-1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl}methylidene)amino]thiourea](/img/structure/B14097040.png)
![1-{[3-(3,4-dichlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14097042.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097047.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14097050.png)
![tert-butyl 3-(2-methoxy-2-oxoethylidene)spiro[2H-indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B14097056.png)
![N-[1-[(3aS,6S)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14097062.png)

